molecular formula C13H20O B1426503 Methanone, 1-cyclohexen-1-ylcyclohexyl- CAS No. 74598-74-6

Methanone, 1-cyclohexen-1-ylcyclohexyl-

Cat. No.: B1426503
CAS No.: 74598-74-6
M. Wt: 192.3 g/mol
InChI Key: LXTQTAJFSMGIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Photochemical Studies

  • Photo-Nazarov Cyclization : Research explored the photochemistry of 1-cyclohexenyl(phenyl)methanone, noting cycloadditions and trapping reactions of 2-oxyallyl compounds formed as secondary intermediates. This study contributes to understanding the photochemical behavior of such compounds (Leitich et al., 2001).

  • Reactions Between Key Intermediates : Further investigation into the photo-Nazarov cyclization of 1-cyclohexenyl-phenyl-methanone revealed the reactions between primary and secondary key intermediates, such as Michael-type additions forming enols (Leitich, Heise, & Schaffner, 2001).

Synthesis and Catalysis

  • Synthesis of 1-Hydroxycyclohexyl Phenyl Methanone : A study detailed a new process for synthesizing 1-Hydroxycyclohexyl phenyl methanone from cyclohexane carboxylic acid, highlighting its potential for industrial application due to easy operation and cost-effective materials (Lai Hu-qin, 2009).

  • Diels-Alder Reaction in Synthesis : Research demonstrated the synthesis of aryl bicyclo methanone derivatives using an aqueous phase fly-ash catalyzed Diels-Alder reaction, indicating potential applications in the field of organic synthesis (Thirunarayanan, 2014).

Biocatalysis

  • Biocatalytic Reduction : A study on the biocatalytic reduction of cyclohexyl(phenyl)methanone to its corresponding alcohol by Lactobacillus paracasei BD101 showed high enantioselectivity and conversion, marking a significant contribution to asymmetric reduction in biocatalysis (Şahin, Serencam, & Dertli, 2019).

Organic Synthesis and Bioactivity

  • Synthesis of Pyrazole Derivatives : A method for synthesizing pyrazole derivatives from cyclohexenyl(phenyl)methanone was reported, highlighting a regioselective synthesis approach (Alizadeh, Moafi, & Zhu, 2015).

  • Synthesis of Bicyclo Methanone Derivatives : Research focused on synthesizing and characterizing various bicyclo methanone derivatives, investigating their antimicrobial, antioxidant, and insect antifeedant activities, providing insights into their potential biological applications (Thirunarayanan, 2014; Thirunarayanan, 2016)(Thirunarayanan, 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanone, 1-cyclohexen-1-ylcyclohexyl-, can be synthesized through the nickel-catalyzed carbonylative Negishi cross-coupling reaction. This method involves the coupling of cyclohexylmagnesium bromide with 1-cyclohexen-1-yl chloride in the presence of a nickel catalyst and carbon monoxide . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of methanone, 1-cyclohexen-1-ylcyclohexyl-, follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions: Methanone, 1-cyclohexen-1-ylcyclohexyl-, undergoes various chemical reactions, including

Properties

IUPAC Name

1-(cyclohexen-1-yl)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h7,11H,1-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQTAJFSMGIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C=O)C2=CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726906
Record name [[1,1'-Bi(cyclohexan)]-1'-ene]-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74598-74-6
Record name [[1,1'-Bi(cyclohexan)]-1'-ene]-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanone, 1-cyclohexen-1-ylcyclohexyl-
Reactant of Route 2
Methanone, 1-cyclohexen-1-ylcyclohexyl-
Reactant of Route 3
Methanone, 1-cyclohexen-1-ylcyclohexyl-
Reactant of Route 4
Methanone, 1-cyclohexen-1-ylcyclohexyl-
Reactant of Route 5
Methanone, 1-cyclohexen-1-ylcyclohexyl-
Reactant of Route 6
Methanone, 1-cyclohexen-1-ylcyclohexyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.